molecular formula C19H28Cl2N2O B4427653 [(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride

[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4427653
M. Wt: 371.3 g/mol
InChI Key: YHTKVFKOCWRZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NAP, and it is a selective and potent agonist for the μ-opioid receptor.

Mechanism of Action

[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride is a selective and potent agonist for the μ-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals. This mechanism of action makes it a potential candidate for pain management and drug addiction treatment.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. However, it can also cause side effects such as respiratory depression and sedation.

Advantages and Limitations for Lab Experiments

[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride has several advantages for lab experiments. It is a selective and potent agonist for the μ-opioid receptor, making it a useful tool compound for studying the receptor and its role in pain management and drug addiction. However, it can also cause side effects such as respiratory depression and sedation, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride. One direction is to study its potential applications in pain management and drug addiction treatment. Another direction is to study its mechanism of action and its interactions with other receptors and neurotransmitters. Additionally, further studies can be conducted to identify potential side effects and to develop safer compounds with similar properties.

Scientific Research Applications

[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the μ-opioid receptor and its role in pain management. It has also been studied for its potential applications in drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-[(2-ethoxynaphthalen-1-yl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O.2ClH/c1-2-22-19-8-7-16-5-3-4-6-17(16)18(19)14-21-13-15-9-11-20-12-10-15;;/h3-8,15,20-21H,2,9-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTKVFKOCWRZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
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[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
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[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
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[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
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[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride
Reactant of Route 6
[(2-ethoxy-1-naphthyl)methyl](4-piperidinylmethyl)amine dihydrochloride

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